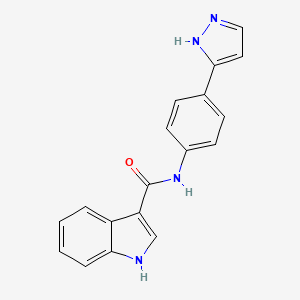

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide is a synthetic organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an indole-3-carboxamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, have been known to exhibit diverse pharmacological effects

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways

Result of Action

Pyrazole derivatives have been known to exhibit various biological activities . The specific molecular and cellular effects of this compound would need further investigation.

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole derivatives have shown anti-inflammatory effects through the inhibition of cyclooxygenases (COXs), key enzymes in the prostaglandin biosynthesis from arachidonic acid .

Cellular Effects

Some pyrazole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that pyrazole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-pyrazole-3-carboxylic acid, 4-bromoaniline, and indole-3-carboxylic acid.

Step 1 Formation of 4-(1H-pyrazol-3-yl)aniline:

Step 2 Formation of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated or nitro-substituted derivatives of the phenyl ring.

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

Biological Studies: Used in studies to understand the interaction of pyrazole and indole derivatives with enzymes and receptors.

Chemical Biology: Employed as a probe to study cellular pathways and mechanisms involving indole and pyrazole moieties.

Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the indole ring.

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-acetamide: Similar structure but with an acetamide group instead of a carboxamide.

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-sulfonamide: Similar structure but with a sulfonamide group.

Uniqueness

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of pyrazole and indole moieties makes it a versatile compound for various applications in medicinal and chemical research.

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and therapeutic implications, supported by recent research findings and data tables.

Compound Overview

This compound integrates the structural motifs of indole and pyrazole, both of which are known for their diverse pharmacological properties. The presence of a carboxamide group enhances solubility and interaction with biological targets, making it a candidate for various therapeutic applications, particularly in oncology and inflammation-related disorders.

Synthesis

The synthesis of this compound typically involves several key reactions:

- Formation of the Indole Core : Starting from indole derivatives, the indole structure is constructed through cyclization reactions.

- Introduction of the Pyrazole Moiety : The pyrazole ring is introduced via condensation reactions with appropriate hydrazones or hydrazines.

- Carboxamide Formation : The final step involves the conversion of a carboxylic acid derivative to the carboxamide using amine coupling agents.

These methods allow for flexibility in modifying functional groups to optimize biological activity .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its unique structural characteristics. Research indicates that compounds with similar structures possess:

- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects by modulating pathways associated with inflammation, potentially making it useful in treating inflammatory diseases .

- Antioxidant Effects : Research suggests that this compound may also possess antioxidant properties, which could contribute to its therapeutic profile in mitigating oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

To understand its potential better, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes some relevant compounds and their notable biological activities:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 1H-indole-3-carboxamide | Indole core with carboxamide | Anticancer, anti-inflammatory |

| 4-(1H-pyrazol-5-yl)aniline | Pyrazole substituted aniline | Antimicrobial |

| N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide | Pyrrole derivative | Anticancer activity |

The uniqueness of this compound lies in its dual functionality derived from both indole and pyrazole structures, enhancing its pharmacological potential compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited cell growth in various cancer models. For instance, research indicated an IC50 value of 0.39 µM against A549 cells, showcasing its potency as an anticancer agent .

- Mechanistic Studies : Molecular docking studies have suggested that this compound effectively interacts with enzymes involved in cancer progression and inflammation pathways. Such interactions provide insights into its mechanism of action and support further development as a therapeutic agent .

Properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c23-18(15-11-19-17-4-2-1-3-14(15)17)21-13-7-5-12(6-8-13)16-9-10-20-22-16/h1-11,19H,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUDTCVPNDVGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.